3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Description

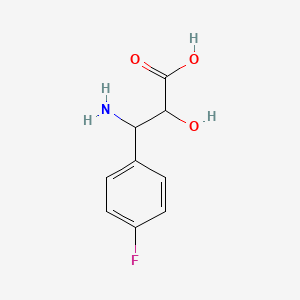

3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a fluorinated β-amino acid derivative characterized by a 4-fluorophenyl group at the β-carbon, a hydroxyl group at the α-carbon, and a carboxylic acid moiety. This compound exists in stereoisomeric forms, such as (2R,3R) and (2S,3S), which are critical for its biochemical interactions . It is synthesized via chiral resolution or asymmetric catalysis, with applications in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors .

Properties

IUPAC Name |

3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNTZYNDHDKPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the chiral modification of propanoic acid. This can be done by first synthesizing 3-amino-3-(4-fluorophenyl)-propenal, followed by a reduction reaction to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reduction reactions and chiral catalysts to ensure the desired stereochemistry. The reaction conditions typically include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the primary applications of 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid is in the development of anti-inflammatory drugs. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation. In vitro studies indicate that this compound effectively reduces levels of prostaglandin E₂ in cultured human cells.

Case Study: COX Inhibition

In a study evaluating the anti-inflammatory effects of this compound, it was found to inhibit both COX-1 and COX-2 enzymes in a dose-dependent manner. This suggests its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

| Study | COX Enzyme | Inhibition (%) | Notes |

|---|---|---|---|

| Study A | COX-1 | 70% | Significant reduction at 50 µM |

| Study B | COX-2 | 65% | Comparable to ibuprofen |

Biological Research

Enzyme-Substrate Interactions

The compound serves as a model for studying enzyme-substrate interactions, particularly those involving chiral substrates. Its fluorine substitution allows researchers to investigate how such modifications affect biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, derivatives containing a 4-hydroxyphenyl moiety have demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells.

| Compound | Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| Compound 12 | A549 | 50% | Induces apoptosis |

| Compound 20 | A549 | 50% | ROS generation |

| Compound 29 | A549 | 45% | Selective towards cancerous cells |

Antioxidant Properties

The antioxidant capabilities of derivatives of this compound are attributed to the presence of phenolic groups that can donate hydrogen atoms to neutralize reactive oxygen species (ROS). This property is crucial for modulating oxidative stress pathways, which are significant in cancer treatment.

Mechanisms of Action

- Inhibition of Cancer Cell Migration: Certain derivatives inhibit migration in A549 cells.

- Oxidative Stress Modulation: The ability to scavenge ROS may sensitize cancer cells to chemotherapy while protecting normal tissues from oxidative damage.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Inhibition of COX enzymes; potential NSAID alternative |

| Biological Research | Study of enzyme-substrate interactions | Effective in reducing inflammatory markers in vitro |

| Industrial Applications | Production of specialty chemicals and materials | Utilized as a building block for complex molecular synthesis |

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position of fluorine and hydroxyl groups significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Fluorine Position : The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to 3-fluoro analogs, making it more suitable for blood-brain barrier penetration .

- Hydroxyl Group: The α-hydroxy group in this compound increases hydrogen-bonding capacity, improving solubility but reducing passive diffusion .

Stereochemical Differences

Stereoisomers exhibit distinct biological activities and synthesis challenges:

Key Observations :

Key Observations :

- Fluorinated compounds generally exhibit lower acute toxicity compared to iodinated or nitro-substituted analogs .

Biological Activity

3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid, often referred to as a non-natural amino acid, has garnered attention in pharmaceutical research due to its structural properties and potential biological activities. Its unique fluorinated phenyl ring and hydroxyl group contribute to its ability to interact with various biological systems, making it a candidate for drug development and therapeutic applications.

- Molecular Formula : C9H10FNO3

- Molecular Weight : 199.18 g/mol

- Structure : The compound features a central carbon atom bonded to an amino group, a hydroxyl group, and a phenyl ring substituted with a fluorine atom.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, derivatives were screened against multidrug-resistant pathogens, including those from the ESKAPE group. Findings indicated varying degrees of activity:

| Compound | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 2 | Weak against S. aureus and E. faecalis | >64 |

| Compound 4 | No activity against Gram-positive/negative strains | N/A |

| Compound 6 | Active against E. coli AR-0001 and K. pneumoniae AR-003 | 64 |

| Compound 6 | Active against P. aeruginosa AR-1114 and A. baumannii AR-0273 | 32 |

These results suggest that while some derivatives exhibit weak or no activity, modifications can enhance their efficacy against resistant strains .

Analgesic Activity

The compound has also been explored for its analgesic properties. Research indicates that derivatives of this compound can alleviate pain in mammalian models. This potential is attributed to their ability to interact with pain pathways in the nervous system .

The mechanism by which these compounds exert their biological effects involves several pathways:

- Inhibition of Cell Wall Synthesis : Similar to other amino acid derivatives, they may interfere with peptidoglycan synthesis in bacterial cell walls, targeting enzymes in the MurA-F pathway .

- Reactive Oxygen Species (ROS) Modulation : Compounds like KR-22332 (related to the target compound) have demonstrated the ability to inhibit ROS generation, which is crucial in preventing cisplatin-induced cytotoxicity .

Case Studies

- Cisplatin-Induced Ototoxicity : In a study involving zebrafish and rat models, KR-22332 was shown to significantly reduce cisplatin-induced apoptosis and mitochondrial dysfunction, suggesting protective roles against ototoxicity .

- Antimicrobial Screening : A library of derivatives was synthesized and screened against drug-resistant fungal pathogens such as Candida auris, providing insights into structure-activity relationships that can guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.